molecular formula C16H21ClN2O4 B2985424 Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 1448136-86-4

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2985424
CAS No.: 1448136-86-4
M. Wt: 340.8
InChI Key: VGEYRSFGRKCGNV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1448136-86-4) is a chemical compound with the molecular formula C16H21ClN2O4 and a molecular weight of 340.80 g/mol . This piperidine derivative is offered for research purposes, with availability in quantities ranging from 2mg to 100mg . Compounds featuring the 4-oxypiperidine ether scaffold, such as this one, are of significant interest in medicinal chemistry for developing multiple-targeting ligands . Specifically, this structural motif is investigated for its potential as a histamine H3 receptor (H3R) antagonist/inverse agonist . Research into H3R antagonists suggests promise for therapeutic applications in central nervous system disorders, including Alzheimer's disease . The integration of a cholinesterase inhibitory function within the same molecule represents a modern multitarget-directed ligand approach to address complex neurodegenerative pathologies . This product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-2-22-15(21)6-5-14(20)19-10-7-12(8-11-19)23-16-13(17)4-3-9-18-16/h3-4,9,12H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEYRSFGRKCGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can begin with 3-chloropyridine-2-ol and piperidine derivatives.

  • Stepwise Reactions
    • First Step: : The chloropyridine-2-ol undergoes a reaction with piperidine in the presence of a base (such as potassium carbonate) to form the 3-chloropyridin-2-yl)piperidine intermediate.

    • Second Step: : This intermediate then reacts with ethyl 4-bromobutanoate in the presence of a suitable base and solvent, like sodium hydride in dimethylformamide (DMF), to yield this compound.

Industrial Production Methods

Industrial production of this compound might leverage continuous flow chemistry to enhance the reaction efficiency and yield. Key factors in industrial production include optimizing reaction conditions, such as temperature and pressure, and using robust catalysts and solvents to ensure the highest purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo oxidation reactions primarily affecting the piperidine ring, potentially leading to the formation of N-oxides.

  • Reduction: : The ester group can be reduced to the corresponding alcohol using reagents such as lithium aluminum hydride.

  • Substitution: : The chloropyridine part of the molecule can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alkoxides can participate in the substitution reactions under basic conditions.

Major Products

  • Oxidation of the piperidine ring can yield N-oxides.

  • Reduction of the ester group results in the formation of the corresponding alcohol.

  • Substitution reactions can lead to a variety of derivatives depending on the nucleophiles used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable component in the formation of heterocyclic compounds, which are prevalent in medicinal chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and hydrolases. Its structural features may allow it to act as a probe in studying the metabolic pathways of esters in biological systems.

Medicine

In the field of medicine, derivatives of this compound could potentially be explored as therapeutic agents due to their structural similarities to known bioactive molecules. It may be used in the design and synthesis of new drugs targeting neurological disorders.

Industry

In industrial applications, this compound might find use in the production of coatings, adhesives, and other polymeric materials, owing to its chemical stability and reactivity.

Mechanism of Action

Mechanism

The mechanism of action for Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate largely depends on the specific biological or chemical context

Molecular Targets and Pathways

  • Enzymatic Hydrolysis: : The compound can be hydrolyzed by esterases, releasing the active chloropyridine and piperidine derivatives.

  • Molecular Interactions: : These derivatives can then interact with various receptors or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with four structurally related molecules, focusing on substituents, molecular weight, and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate (Target) 3-chloropyridinyl, piperidine, oxobutanoate C₁₇H₂₁ClN₂O₄* ~362.8 (estimated) Chlorine enhances electronic effects; piperidine improves solubility and flexibility.
Ethyl 2-bromo-4-[2-(3-halopyridin-2-yl)-hydrazinyl]-4-oxobutanoate HBr salt Bromo, hydrazinyl, halopyridinyl C₁₃H₁₅BrClN₃O₃·HBr ~452.6 Bromo and hydrazinyl groups increase reactivity; used in pesticidal intermediates.
Ethyl 4-(4-n-Butylphenyl)-4-oxobutanoate n-Butylphenyl C₁₅H₂₀O₃ ~248.3 Alkylphenyl substitution enhances lipophilicity; lacks heterocyclic moieties.
Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate Thiadiazole, 2-methoxyphenyl C₂₀H₂₅N₃O₄S 403.5 Thiadiazole and methoxy groups may confer antimicrobial or anticancer activity.
Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate 5-cyanopyridinyl C₁₇H₂₁N₃O₄ 331.4 Cyano group enhances hydrogen bonding potential; lower molecular weight improves bioavailability.

*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to .

Functional and Application Comparisons

  • Reactivity and Stability: The target compound’s 3-chloro substituent provides moderate electron withdrawal, balancing stability and reactivity. The hydrazinyl-bromo derivative () is highly reactive due to its bromo and hydrazine groups, making it suitable for further synthetic modifications in pesticide production.
  • Biological Activity: The thiadiazole-containing compound () includes a methoxyphenyl-thiadiazole moiety, which is associated with diverse bioactivities (e.g., antimicrobial, anti-inflammatory). This contrasts with the target compound’s simpler pyridine-piperidine system, which may prioritize pesticidal over therapeutic applications . Alkylphenyl analogs () lack heterocyclic components, limiting their utility in targeted biological interactions but enhancing their role in non-polar solvent-based syntheses.
  • Physicochemical Properties: The cyano-substituted analog () has a lower molecular weight (331.4 vs. The thiadiazole derivative () has a higher molecular weight (403.5), which may reduce membrane permeability but increase binding affinity in macromolecular targets.

Research Findings and Implications

  • Agrochemical Potential: The target compound’s structural similarity to pesticidal intermediates (e.g., ) suggests utility in insecticide synthesis. The chloro-pyridine group may interact with insect nicotinic acetylcholine receptors, a common target for neonicotinoids.
  • Therapeutic Limitations : Unlike the thiadiazole analog (), the target compound lacks heteroaromatic systems linked to drug-like properties, limiting its immediate pharmaceutical relevance.
  • Synthetic Flexibility : The piperidine and pyridine groups in the target compound offer sites for further functionalization, such as introducing fluorinated or sulfonated groups to modulate activity .

Biological Activity

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a chloropyridinyl group and a piperidinyl moiety, which are known to enhance biological activity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C19H21ClN2O3
  • Molecular Weight : 360.84 g/mol
  • CAS Number : Not specified in the sources

Structural Characteristics

The compound features:

  • A piperidine ring which is a common scaffold in medicinal chemistry.
  • A chloropyridine moiety that may contribute to its interaction with biological targets.
  • An oxobutanoate group , which is often associated with metabolic pathways.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Receptor Binding : The compound shows potential for binding to neurotransmitter receptors, which may influence neurological pathways.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, suggesting a role in modulating biochemical pathways relevant to disease states.

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

  • Neurodegenerative Diseases : Its ability to interact with neurotransmitter systems indicates potential use in treating conditions like Alzheimer's or Parkinson's disease.
  • Cancer Treatment : Similar compounds have shown promise in targeting cancer cell proliferation.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in vitro, showing significant effects on cell lines associated with neurodegenerative diseases. For instance, it was found to reduce cell death in models of oxidative stress, which is often implicated in neurodegeneration.

In Vivo Studies

Limited in vivo studies have begun to explore the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest favorable absorption and distribution profiles, with ongoing research focusing on long-term effects and safety profiles.

Comparative Analysis with Similar Compounds

Compound NameDescriptionBiological Activity
Ethyl 4-(4-(3-chloropyridin-2-yloxy)piperidin-1-y)-4-oxobutanoateMain compound of interestNeuroprotective effects observed
1-(4-(3-Chloropyridin-yloxy)piperidinyl)-2-(1H-indol-3-yl)ethanoneKnown for potential cancer treatment propertiesAntiproliferative effects
(4-(3-Chloropyridin-yloxy)piperidin-1-y)(naphthalen-1-y)methanoneFeatures similar structural componentsReceptor modulation

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate?

  • Methodological Answer : The synthesis typically involves coupling 3-chloropyridin-2-ol with a piperidin-4-one derivative, followed by esterification. Key steps include:
  • Nucleophilic substitution : Reacting 3-chloropyridin-2-ol with a piperidin-4-one under basic conditions (e.g., K₂CO₃) to form the ether linkage .
  • Esterification : Using ethyl 4-oxobutanoate or its activated derivative (e.g., acyl chloride) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the product .
    Optimization may require adjusting reaction temperature (60–80°C) and catalyst loading (e.g., DMAP for esterification) .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Compare observed chemical shifts with predicted values. For example:
  • Piperidine protons: δ 1.5–2.5 ppm (multiplet, axial/equatorial conformers) .
  • Ester carbonyl (C=O): ~170–175 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm ester C=O stretch at ~1730 cm⁻¹ and pyridine C=N absorption near 1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (C₁₆H₁₉ClN₂O₄, calculated ~362.09 g/mol) .
    Discrepancies may arise from rotamers (piperidine ring puckering) or residual solvents; use deuterated DMSO or CDCl₃ for NMR to minimize artifacts .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert atmosphere (argon or nitrogen) due to ester hydrolysis risk .
  • Light Sensitivity : Protect from UV light to prevent decomposition of the chloropyridinyl moiety; use amber glass vials .
  • Temperature : Long-term storage at –20°C in sealed containers; avoid repeated freeze-thaw cycles .
    Stability assays (HPLC monitoring over 1–3 months) are recommended to establish shelf-life under varying conditions .

Advanced Research Questions

Q. How can reaction kinetics be analyzed for the formation of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Experimental Design : Use in-situ FTIR or HPLC to track intermediate formation (e.g., piperidinyl ether or ester intermediates).
  • Kinetic Modeling : Apply Michaelis-Menten or steady-state approximations for nucleophilic substitution steps . For example:
  • Rate constants (kobsk_{\text{obs}}) can be derived from pseudo-first-order plots under excess pyridinyl alcohol conditions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .

Q. What strategies resolve contradictory data in NMR or mass spectrometry results for this compound?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve overlapping signals caused by piperidine ring inversion or rotameric equilibria .
  • Isotopic Labeling : Use ¹⁵N-labeled pyridine derivatives to assign ambiguous peaks in complex spectra .
  • Tandem MS/MS : Fragment ions (e.g., m/z 362 → 245 [loss of piperidinyloxy group]) confirm connectivity and rule out structural isomers .

Q. What in vitro models are suitable for assessing the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target enzymes with pyridine-binding pockets (e.g., kinases or cytochrome P450 isoforms). Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C isotopes) to quantify permeability in Caco-2 cell monolayers .
  • Receptor Binding : Competitive binding assays (e.g., SPR or fluorescence polarization) against GPCRs or ion channels with known piperidine ligands .

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